molecular formula C14H22N2O2 B14475103 2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate CAS No. 69445-80-3

2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate

Cat. No.: B14475103
CAS No.: 69445-80-3
M. Wt: 250.34 g/mol
InChI Key: OZMBLHNISBIGOF-UHFFFAOYSA-N
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Description

2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their diverse range of biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate, can be achieved through various methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the cyclization of amido-nitriles . These methods typically involve the formation of the imidazole ring through cyclization reactions under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the imidazole ring .

Scientific Research Applications

2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or form hydrogen bonds with biological molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate is unique due to its specific structure, which combines the imidazole ring with an ethylhexyl group and a prop-2-enoate moiety. This unique combination of functional groups can result in distinct chemical and biological properties compared to other imidazole derivatives .

Properties

CAS No.

69445-80-3

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate

InChI

InChI=1S/C14H22N2O2/c1-3-5-6-12(4-2)10-18-14(17)8-7-13-9-15-11-16-13/h7-9,11-12H,3-6,10H2,1-2H3,(H,15,16)

InChI Key

OZMBLHNISBIGOF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CN=CN1

Origin of Product

United States

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